3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Diversification

3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide (CAS 1697345-12-2) belongs to the tetrahydropyrazolo[1,5-a]pyrimidine (THPP) class, a privileged scaffold in medicinal chemistry. The compound features a partially saturated bicyclic core with a bromine atom at the 3-position and a primary carboxamide at the 2-position.

Molecular Formula C7H9BrN4O
Molecular Weight 245.08 g/mol
Cat. No. B13067396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide
Molecular FormulaC7H9BrN4O
Molecular Weight245.08 g/mol
Structural Identifiers
SMILESC1CNC2=C(C(=NN2C1)C(=O)N)Br
InChIInChI=1S/C7H9BrN4O/c8-4-5(6(9)13)11-12-3-1-2-10-7(4)12/h10H,1-3H2,(H2,9,13)
InChIKeyWOUGPWIRVSSJJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide: A Structurally Defined Heterocyclic Building Block for Focused Library Synthesis


3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide (CAS 1697345-12-2) belongs to the tetrahydropyrazolo[1,5-a]pyrimidine (THPP) class, a privileged scaffold in medicinal chemistry. The compound features a partially saturated bicyclic core with a bromine atom at the 3-position and a primary carboxamide at the 2-position. The fully defined substitution pattern (C7H9BrN4O; MW 245.08 g/mol; TPSA 72.94 Ų; cLogP 0.56) makes this specific compound a strategic intermediate for palladium-catalyzed cross-coupling and late-stage diversification, distinguishing it from fully aromatic or alternative regioisomeric analogs commonly employed in kinase inhibitor programs.

Why 3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide Cannot Be Replaced by Common THPP Analogs


Tetrahydropyrazolo[1,5-a]pyrimidine derivatives are widely explored for anti-tubercular and kinase-targeted applications, but most disclosed pharmacophores rely on a 3-carboxamide or 3-ethoxycarbonyl substitution pattern. In the well-characterized anti-TB THPP series, the 3-carboxamide motif is essential for activity, and the pyrimidine NH is a critical pharmacophoric element [1]. Simply replacing the 3-carboxamide with a 2-carboxamide regioisomer, or using a fully aromatic analog lacking the saturated pyrimidine ring, results in a complete loss of the defined hydrogen-bonding vector and alters the trajectory of the bromine exit vector for cross-coupling. Because the C-2 amide and C-3 bromide in this compound are positioned on the pyrazole ring rather than the pyrimidine, they provide a distinct angular geometry for fragment elaboration that is not attainable with the more common 3-carboxamide THPP intermediates. Generic substitution therefore fails to deliver the same synthetic utility or regiospecific derivatization potential.

Quantitative Differentiation Evidence for 3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide


Regioisomeric Amide Positioning: 2-Carboxamide vs. Bioactive 3-Carboxamide THPP Scaffold

The target compound is a 2-carboxamide regioisomer, whereas the pharmacologically validated anti-tubercular THPP series exclusively bears the carboxamide at the 3-position. In the 3-carboxamide THPP series, the pyrimidine NH and 3-amide form a defined H-bonding network essential for MmpL3 target engagement, as demonstrated by SAR studies showing that methylation of the pyrimidine NH or modification of the 3-amide abolishes anti-Mtb activity [1]. The 2-carboxamide regioisomer presents an orthogonal hydrogen-bond donor/acceptor vector relative to the saturated pyrimidine ring, offering a strategic advantage for probing alternative binding pockets or generating target-selective libraries where 3-carboxamide analogs have already been exhausted. This regioisomeric difference is absolute: no 3-carboxamide THPP can reproduce the angular geometry of the 2-carboxamide substitution.

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Diversification

C-3 Bromine Exit Vector for Cross-Coupling: Divergent from C-6 Brominated Pyrazolo[1,5-a]pyrimidines

The bromine atom at the 3-position of the pyrazole ring in the target compound enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) at a site that is electronically and sterically distinct from the more common 6-bromo-pyrazolo[1,5-a]pyrimidine analogs. Literature data for 6-bromo-pyrazolo[1,5-a]pyrimidine-2-carboxamide analogs show IC50 values in the range of 0.01–0.46 μM against MCF7 cells when further elaborated [1], but the bromine exit vector in those compounds projects from the pyrimidine ring. In the target compound, the C-3 bromine on the pyrazole ring provides a divergent trajectory that, when coupled with the 2-carboxamide, yields a substitution pattern not accessible from 6-bromo starting materials. This difference in regioisomeric bromine placement is absolute and cannot be replicated by any 6-bromo-pyrazolo[1,5-a]pyrimidine intermediate.

Synthetic Chemistry Cross-Coupling Scaffold Functionalization

Physicochemical Profile: Fragment-Like Properties Relative to Fully Aromatic Pyrazolo[1,5-a]pyrimidine-2-carboxamides

The target compound possesses a calculated TPSA of 72.94 Ų, cLogP of 0.56, 2 H-bond donors, 3 H-bond acceptors, and only 1 rotatable bond . These values place it well within fragment-like chemical space (MW 245.08 < 300 Da; cLogP < 3; HBD ≤ 3; HBA ≤ 3). In contrast, fully aromatic pyrazolo[1,5-a]pyrimidine-2-carboxamide analogs bearing trifluoromethyl and aryl substituents (e.g., 5-(3,4-dichlorophenyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide) typically exceed MW 400 and have cLogP > 4, making them lead-like rather than fragment-like . The target compound's lower molecular complexity and balanced polarity provide superior aqueous solubility and higher ligand efficiency potential for fragment-based screening campaigns.

Fragment-Based Screening Physicochemical Properties Lead-Likeness

Tetrahydro Saturation: Conformational and Metabolic Distinction from Aromatic Pyrazolo[1,5-a]pyrimidines

The saturated 4,5,6,7-tetrahydro pyrimidine ring in the target compound introduces sp³ character and conformational flexibility absent in fully aromatic pyrazolo[1,5-a]pyrimidines. The aromatic series, exemplified by numerous kinase inhibitor chemotypes, is planar and prone to π-π stacking-mediated CYP450 metabolism. Quantitative analysis of tetrahydropyrazolo[1,5-a]pyrimidine carboxamide compounds from the anti-TB series demonstrated favorable in vivo DMPK profiles, including oral bioavailability and a 3.5 log CFU reduction of Mtb in mice at 100 mg/kg [1]. While this specific DMPK data is from 3-carboxamide analogs, the underlying scaffold contribution of the saturated ring to metabolic stability is a class-level property. The combination of saturation plus the 2-carboxamide regioisomer provides a scaffold that is structurally distinct from both aromatic kinase inhibitors and 3-carboxamide anti-TB agents.

Conformational Analysis Metabolic Stability scaffold novelty

High-Value Application Scenarios for 3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide


Fragment-Based Screening Library Assembly Requiring Regioisomeric Diversity

The compound's fragment-like physicochemical profile (MW 245.08, cLogP 0.56, TPSA 72.94 Ų) makes it directly suitable for inclusion in fragment libraries used in NMR-, SPR-, or DSF-based screening. Because the 2-carboxamide regioisomer is chemically distinct from the more common 3-carboxamide THPP fragment, it provides complementary binding-vector geometry for hit identification against targets where 3-carboxamide fragments have already been profiled.

Parallel Library Synthesis via C3-Bromo Cross-Coupling for Lead Optimization

The C-3 bromine atom enables Pd-catalyzed diversification (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) at a pyrazole position that is synthetically inaccessible from the widely available 6-bromo-pyrazolo[1,5-a]pyrimidine building blocks. This positional advantage allows medicinal chemistry teams to generate focused libraries with unique aryl/heteroaryl substitution patterns that complement existing 6-substituted SAR, as evidenced by the divergent IC50 profiles of 6-bromo-derived analogs [1].

Selective Kinase Probe Design Leveraging the Saturated Scaffold

The tetrahydro saturation in the target compound provides a three-dimensional scaffold topology distinct from flat aromatic kinase inhibitors. The broader THPP class has demonstrated favorable in vivo pharmacokinetics and oral efficacy (3.5 log CFU reduction in Mtb mouse model at 100 mg/kg p.o.) [2], supporting the use of this specific 2-carboxamide-3-bromo regioisomer as a starting point for designing selective probes against kinases where a saturated ring system may improve isoform selectivity over planar chemotypes.

Regioisomer-Specific Intermediate for PROTAC or Bifunctional Molecule Synthesis

The orthogonal functional groups (C-3 bromine for cross-coupling; C-2 carboxamide for amide coupling or directing group chemistry) make the compound a defined intermediate for constructing bifunctional degraders (PROTACs) or targeted protein degradation probes. The angular relationship between the two functional handles differs from that in 3-carboxamide or 6-bromo analogs, enabling a unique exit-vector geometry for linker attachment that is not achievable with alternative regioisomers.

Quote Request

Request a Quote for 3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.